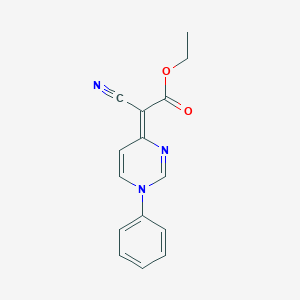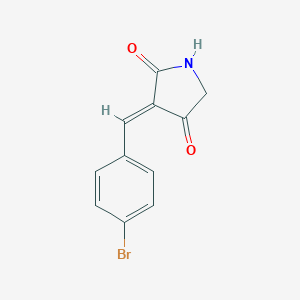
ethyl (2Z)-2-cyano-2-(1-phenylpyrimidin-4-ylidene)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-2-(1-phenyl-4-pyrimidinylidene)acetic acid ethyl ester is a substituted aniline.
Applications De Recherche Scientifique
Synthesis and Optical Properties
- Ethyl 2-cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate derivatives exhibit solid-state fluorescence with emission maxima in the range of λ 619–641 nm. In solution, the emission maxima range from λ 392 to 486 nm, depending on the solvent (Chunikhin & Ershov, 2021).
Crystal Structure Analysis
- The title compound, ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate, features a six-membered 1,3-dithiane ring in a twist-boat conformation and molecules stack in layers in the crystal (Boukhedena et al., 2018).
Novel Syntheses
- Efficient syntheses of related compounds, such as ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and ethyl (2Z)-(4-cyano-5-oxopyrrolidin-2-ylidene)ethanoate, have been reported (Dawadi & Lugtenburg, 2011).
New Routes to Heterocycles
- Ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate has been synthesized and its reactivity towards various electrophilic reagents explored (Elnagdi et al., 1988).
Cyclization Reactions
- The cyclization reaction of 3-methyleneoxindoles with ethyl 2-cyano-2-(3,4-dihydronaphthalen-1(2H)-ylidene)acetate resulted in functionalized compounds depending on substrate structures (Lu et al., 2016).
Antiinflammatory Activity
- Novel pyrimidine derivatives, including those synthesized from ethyl [(4-methyl-6-phenylpyrimidin-2-yl)oxy]acetate, have been evaluated for their antiinflammatory activities (Al-Ashmawy et al., 1997).
Heterocycle Synthesis
- One-pot synthesis of 2H-Pyrano(3,2-a)indolizin-2-one derivatives from ethyl 2-(3-cyanoallylidene)- or 2-[3-(ethoxycarbonyl)allylidene]-1,2-dihydropyridin-1-ylacetates has been described (Kakehi et al., 1995).
Lossen Rearrangement
- Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been applied for the synthesis of hydroxamic acids and ureas from carboxylic acids (Thalluri et al., 2014).
Antibacterial Activity
- Synthesis and antibacterial activity of compounds like oxalates and acetamides of {2-[2-Sopropyltetrahydropyran-4-yl-4-(4-Fluorophenyl)]Ethyl}Arylamines, involving cyano(2-isopropyltetrahydropyran-4-ylidene)acetic acid ethyl ester, have been studied (Arutyunyan et al., 2013).
Tautomeric States and Crystal Structure
- The tautomeric states and crystal structure of (Z)-Ethyl 2-Cyano-2-(3H-Quinazoline-4-ylidene) Acetate have been explored (Tulyasheva et al., 2005).
Propriétés
Nom du produit |
ethyl (2Z)-2-cyano-2-(1-phenylpyrimidin-4-ylidene)acetate |
|---|---|
Formule moléculaire |
C15H13N3O2 |
Poids moléculaire |
267.28g/mol |
Nom IUPAC |
ethyl (2Z)-2-cyano-2-(1-phenylpyrimidin-4-ylidene)acetate |
InChI |
InChI=1S/C15H13N3O2/c1-2-20-15(19)13(10-16)14-8-9-18(11-17-14)12-6-4-3-5-7-12/h3-9,11H,2H2,1H3/b14-13- |
Clé InChI |
XUZZXSRZRBGXHG-YPKPFQOOSA-N |
SMILES isomérique |
CCOC(=O)/C(=C\1/C=CN(C=N1)C2=CC=CC=C2)/C#N |
SMILES |
CCOC(=O)C(=C1C=CN(C=N1)C2=CC=CC=C2)C#N |
SMILES canonique |
CCOC(=O)C(=C1C=CN(C=N1)C2=CC=CC=C2)C#N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4,5-dimethyl-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate](/img/structure/B421195.png)
![Ethyl 5-ethyl-2-{[3-(morpholin-4-yl)propanoyl]amino}thiophene-3-carboxylate](/img/structure/B421197.png)


![Ethyl 3-{[(dimethylamino)methylene]amino}-5-nitrothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B421202.png)

![3-{4-nitrobenzoyl}-8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B421204.png)

![2-cyano-2-(3,4-dihydro-2(1H)-quinolinylidene)-N-[(dimethylamino)methylene]acetamide](/img/structure/B421213.png)
![3-acetyl-8-methyl-2,3-dihydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B421214.png)
![N-[5-(2-phenyldiazenyl)-2-thienyl]acetamide](/img/structure/B421216.png)
![ethyl 4-chloro-3-methyl-5-[(E)-(prop-2-en-1-ylimino)methyl]-1-benzofuran-2-carboxylate](/img/structure/B421217.png)
![(4E)-4-[(acetyloxy)imino]-2,3,4,7,8,9,10,11-octahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepin-13(1H)-one](/img/structure/B421221.png)
![N-[3-(azepan-1-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B421222.png)